Inhibidor de RAD51 B02

Descripción general

Descripción

B02 es un compuesto identificado como un inhibidor de alta especificidad de la recombinasa RAD51, una proteína clave involucrada en la recombinación homóloga, que es una vía crítica de reparación del ADN. B02 inhibe específicamente la RAD51 humana, impidiendo que se una tanto al ADN monocatenario como al bicatenario, lo que sensibiliza a las células a los agentes dañinos para el ADN como el cisplatino y la mitomicina C .

Aplicaciones Científicas De Investigación

B02 tiene aplicaciones de investigación científica significativas, particularmente en el campo de la terapia del cáncer. Se utiliza para sensibilizar las células cancerosas a los agentes dañinos para el ADN, mejorando así la eficacia de los fármacos quimioterapéuticos . Se ha demostrado que B02 aumenta la sensibilidad de las células de cáncer de mama triple negativo al inhibidor de PARP olaparib . Además, B02 exhibe actividad antiviral contra el SARS-CoV-2 y muestra sinergia con el remdesivir, destacando su potencial para la terapia combinada en el tratamiento de COVID-19 .

Mecanismo De Acción

El mecanismo de acción de B02 implica su inhibición de alta especificidad de RAD51. B02 se une directamente a RAD51, impidiendo que forme filamentos nucleoproteicos en el ADN monocatenario . Esta inhibición interrumpe la vía de recombinación homóloga, lo que lleva a un aumento del daño del ADN y la muerte celular en las células cancerosas . Los objetivos moleculares de B02 incluyen RAD51 y sus vías asociadas involucradas en la reparación del ADN .

Análisis Bioquímico

Biochemical Properties

RAD51 inhibitor B02 interacts with the RAD51 protein, a key homologous recombination protein that promotes the search for homology and DNA strand exchange between homologous DNA molecules . The inhibitor B02 efficiently and specifically inhibits the DNA strand exchange activity of RAD51 .

Cellular Effects

RAD51 inhibitor B02 has been shown to potentiate the anti-cancer effect of chemotherapeutic agents including doxorubicin, etoposide, topotecan, and cisplatin . It has a significant effect on cancer cells, enhancing the therapeutic effect of cisplatin on tumor cells in vivo .

Molecular Mechanism

RAD51 inhibitor B02 exerts its effects at the molecular level by inhibiting the DNA strand exchange activity of RAD51 . This inhibition disrupts the function of RAD51 in the repair of DNA double-strand breaks, thereby potentiating the effects of chemotherapeutic agents .

Temporal Effects in Laboratory Settings

It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in vivo .

Dosage Effects in Animal Models

The effects of RAD51 inhibitor B02 at different dosages in animal models have not been fully explored. It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in mouse xenografts .

Metabolic Pathways

Given its role in inhibiting the function of RAD51, it is likely to impact the homologous recombination pathway .

Subcellular Localization

Given its role in inhibiting the function of RAD51, it is likely to be localized to the nucleus where RAD51 normally functions .

Métodos De Preparación

La preparación de B02 implica un enfoque de química medicinal destinado a mejorar su potencia. La ruta sintética incluye el desarrollo de análogos de B02, como el B02-isómero, que exhiben una mayor eficiencia en la inhibición de la recombinación homóloga en células humanas . Los métodos de preparación normalmente implican resonancia de plasmón de superficie para identificar compuestos que se unen a RAD51 con mayor afinidad .

Análisis De Reacciones Químicas

B02 experimenta varios tipos de reacciones químicas, centrándose principalmente en su interacción con RAD51. El compuesto inhibe RAD51 al evitar que se una al ADN, lo que interrumpe la formación de filamentos nucleoproteicos esenciales para la recombinación homóloga . Los reactivos comunes utilizados en estas reacciones incluyen agentes dañinos para el ADN como el cisplatino y la mitomicina C, que aumentan la sensibilidad de las células cancerosas a B02 . Los principales productos formados a partir de estas reacciones son los complejos RAD51-ADN inhibidos, lo que lleva a un aumento del daño del ADN y la muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

B02 es único en su alta especificidad para la RAD51 humana, lo que lo distingue de otros inhibidores de RAD51 que también pueden inhibir el homólogo bacteriano RecA . Los compuestos similares incluyen A03 y A10, que inhiben tanto RAD51 como RecA, pero no la proteína RAD54 estructuralmente no relacionada . La singularidad de B02 radica en su inhibición selectiva de RAD51, lo que lo convierte en una herramienta valiosa en la terapia del cáncer y la investigación antiviral .

Propiedades

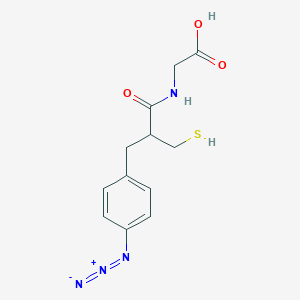

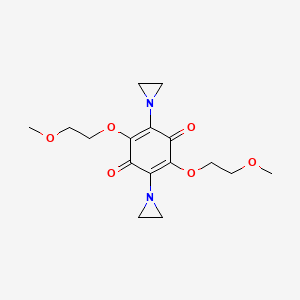

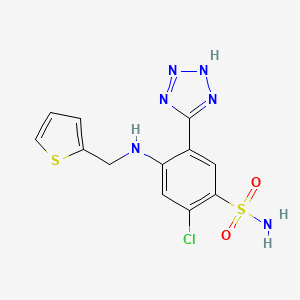

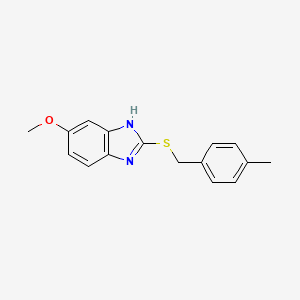

IUPAC Name |

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKDQXSPTHHANP-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290541-46-6 | |

| Record name | ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.